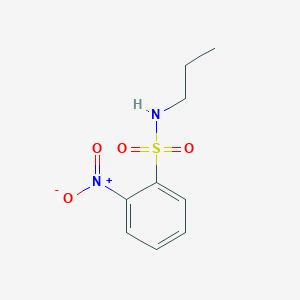

2-nitro-N-propylbenzenesulfonamide

Vue d'ensemble

Description

2-Nitro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C₉H₁₂N₂O₄S. It is a sulfonamide derivative, characterized by the presence of a nitro group (-NO₂) and a propyl group (-C₃H₇) attached to a benzene ring, along with a sulfonamide functional group (-SO₂NH₂).

Mécanisme D'action

Target of Action

2-Nitro-N-propylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By acting as competitive inhibitors of dihydropteroate synthetase, sulfonamides prevent the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibition disrupts the production of essential nucleotides and subsequently halts DNA synthesis .

Pharmacokinetics

It is known that the presence of a nitrile group in pharmaceutical compounds can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . By disrupting the synthesis of folic acid, an essential component for DNA replication, the compound effectively halts the life cycle of bacteria .

Action Environment

The environmental persistence of nitroaromatic compounds, including this compound, poses a serious pollution threat . The environmental factors, such as pH, temperature, and presence of other chemicals, can influence the compound’s action, efficacy, and stability .

Méthodes De Préparation

The synthesis of 2-nitro-N-propylbenzenesulfonamide can be achieved through several routes. One common method involves the reaction of 2-nitrobenzenesulfonyl chloride with propylamine under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-nitrobenzenesulfonyl chloride and propylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

Procedure: The 2-nitrobenzenesulfonyl chloride is added to a solution of propylamine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

Product Isolation: The resulting this compound is isolated by filtration and purified by recrystallization.

Analyse Des Réactions Chimiques

2-Nitro-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines or alcohols to form corresponding sulfonamide derivatives.

Applications De Recherche Scientifique

2-Nitro-N-propylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and certain types of cancer.

Industry: It is used in the development of new materials and as a reagent in chemical processes

Comparaison Avec Des Composés Similaires

2-Nitro-N-propylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

2-Nitro-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a propyl group.

2-Nitro-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a propyl group.

2-Nitro-N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Activité Biologique

2-Nitro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C₉H₁₂N₂O₄S. It belongs to the sulfonamide class of compounds and is characterized by a nitro group (-NO₂) and a propyl group (-C₃H₇) attached to a benzene ring, along with a sulfonamide functional group (-SO₂NH₂). This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The biological activity of this compound primarily involves its role as a competitive antagonist of para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By mimicking PABA, this compound inhibits bacterial enzymes responsible for folate production, thus impeding bacterial growth and proliferation.

Pharmacological Applications

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to effectively inhibit various bacterial strains, making it a candidate for further investigation in antimicrobial therapies. Its potential applications extend to:

- Antimicrobial Treatment : The compound demonstrates efficacy against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

- Anticancer Research : Preliminary studies suggest that it may possess anticancer properties, potentially inhibiting tumor cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : In vitro assays have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional sulfonamides, indicating enhanced potency .

- Antiparasitic Activity : A study evaluated its effectiveness against Leishmania infantum and Trypanosoma cruzi, demonstrating promising results in inhibiting these parasites at low concentrations .

- Cytotoxicity Assessment : Safety evaluations indicated that this compound has a favorable cytotoxicity profile, exhibiting minimal adverse effects on human cell lines during preliminary tests .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Antibacterial Activity | Anticancer Activity | Antiparasitic Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Sulfanilamide | Moderate | Low | Low |

| N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide | High | Moderate | Moderate |

Propriétés

IUPAC Name |

2-nitro-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOSRAUGLQAPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367879 | |

| Record name | 2-nitro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-63-1 | |

| Record name | 2-Nitro-N-propylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.